2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound with a complex structure that includes a pyrimidine ring, a sulfanyl group, and a dimethoxyphenyl acetamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-8-3-4-10(22-2)9(5-8)16-13(20)7-23-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEOEZSNRDABGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine intermediate with a thiol reagent under suitable conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-pyrimidine intermediate with 2,5-dimethoxyphenyl acetic acid or its derivatives using coupling agents like diethylphosphorocyanidate (DEPC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring in the dimethoxyphenyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the pyrimidine ring are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrimidine ring and known for its anticancer activity.
Methotrexate: Another pyrimidine-based compound used in cancer treatment and autoimmune diseases.
Sulfasalazine: Contains a sulfanyl group and is used as an anti-inflammatory drug.
Uniqueness
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
